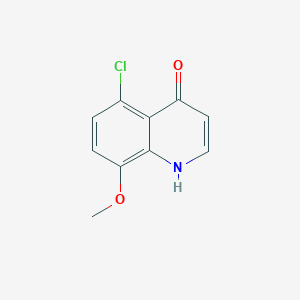

5-Chloro-8-methoxyquinolin-4-ol

Description

BenchChem offers high-quality 5-Chloro-8-methoxyquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-methoxyquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1153084-29-7 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-chloro-8-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) |

InChI Key |

OOXYRZPBDBTGKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-8-methoxyquinolin-4-ol

This guide provides a comprehensive technical overview of the synthetic pathway for 5-Chloro-8-methoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2] This document delves into the well-established Gould-Jacobs reaction as the primary synthetic route, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a class of heterocyclic compounds that form the core structure of a wide array of natural and synthetic molecules with significant biological activities.[3] From the potent antimalarial drug chloroquine to modern fluoroquinolone antibiotics, the quinoline nucleus has proven to be a versatile pharmacophore.[4] The substituent pattern on the quinoline ring plays a critical role in modulating the pharmacological properties of these molecules. The title compound, 5-Chloro-8-methoxyquinolin-4-ol, possesses a substitution pattern that is of interest for exploring new therapeutic applications, potentially in areas such as antimicrobial, anticancer, and neuroprotective agents.[1][3]

The Primary Synthetic Pathway: A Modified Gould-Jacobs Reaction

The most logical and well-documented approach for the synthesis of 5-Chloro-8-methoxyquinolin-4-ol is a multi-step process based on the Gould-Jacobs reaction.[4][5] This classic reaction provides a reliable method for the construction of the 4-hydroxyquinoline core.[5] The overall strategy involves the following key transformations:

-

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

-

Saponification: Hydrolysis of the ester group to a carboxylic acid.

-

Decarboxylation: Removal of the carboxyl group to afford the final 4-hydroxyquinoline product.

The specific synthesis of 5-Chloro-8-methoxyquinolin-4-ol necessitates the use of the appropriately substituted aniline, which is 2-amino-4-chloroanisole .

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 5-Chloro-8-methoxyquinolin-4-ol: Synthesis, Characterization, and Therapeutic Potential

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have given rise to a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The quinolin-4-one (or its tautomer, 4-hydroxyquinoline) motif, in particular, is a "privileged structure" found in numerous marketed drugs, especially in the fluoroquinolone class of antibiotics.[5]

This guide focuses on a specific derivative, 5-Chloro-8-methoxyquinolin-4-ol (CAS Number: 17012-44-1). While in-depth literature on this exact molecule is emerging, its structural features—a halogenated quinoline core with methoxy and hydroxyl substitutions—suggest significant potential for biological activity. This document serves as a technical resource for researchers, providing a comprehensive overview based on established principles for the synthesis, characterization, and potential application of this compound and its analogs in drug development.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for any research and development endeavor. The key identifiers and properties for 5-Chloro-8-methoxyquinolin-4-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17012-44-1 | |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | [6] |

| IUPAC Name | 5-chloro-8-methoxyquinolin-4-ol | |

| Appearance | Expected to be a solid (crystalline powder) | General |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [7] |

Synthesis of the 4-Hydroxyquinoline Core: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives is most classically achieved via the Gould-Jacobs reaction.[8][9] This versatile and robust method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

The causality behind this synthetic choice lies in its reliability and adaptability for creating the quinolone core from readily available starting materials. The initial condensation forms a stable intermediate, which then requires significant thermal energy to undergo a 6-electron electrocyclization to form the quinoline ring system.[9] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[5][8]

Reaction Pathway Diagram

Caption: The Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.

Experimental Protocol: Gould-Jacobs Synthesis (Classical Thermal Method)

This protocol is a self-validating system where progress can be monitored at each stage using techniques like Thin-Layer Chromatography (TLC).

-

Step 1: Condensation to Form the Intermediate

-

Rationale: This step creates the crucial anilidomethylenemalonate intermediate. The reaction is driven by the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester.

-

Procedure:

-

In a round-bottom flask, combine the substituted aniline (e.g., 2-amino-4-chloroanisole, 1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-130 °C for 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the higher Rf intermediate.

-

Once complete, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

-

-

-

Step 2: Thermal Cyclization

-

Rationale: This energy-intensive step facilitates the intramolecular 6-electron cyclization required to form the quinoline ring. A high-boiling, inert solvent is used to achieve the necessary temperature. Modern variations may use microwave irradiation for improved efficiency and shorter reaction times.[10][11]

-

Procedure:

-

Add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to reflux (typically >250 °C) for 30-60 minutes.

-

Cool the reaction mixture, which should cause the cyclized product (a 4-hydroxy-3-carboethoxyquinoline) to precipitate.

-

Filter the solid and wash with a non-polar solvent like hexane to remove the diphenyl ether.

-

-

-

Step 3 & 4: Saponification and Decarboxylation

-

Rationale: The ester group is hydrolyzed to a carboxylic acid, which is then removed via thermal decarboxylation to yield the final 4-hydroxyquinoline product.[5][8]

-

Procedure:

-

Suspend the dried solid from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. This will precipitate the quinoline-3-carboxylic acid.

-

Filter and dry the solid.

-

Heat the dried solid above its melting point until the cessation of gas (CO₂) evolution is observed.

-

The resulting solid is the crude 5-Chloro-8-methoxyquinolin-4-ol. Purify via recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

-

-

Characterization and Analytical Workflow

Structural confirmation and purity assessment are critical. A standard workflow for characterizing the synthesized 5-Chloro-8-methoxyquinolin-4-ol would involve the following techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A validated HPLC method can quantify the compound and detect any impurities.[14]

-

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as O-H (hydroxyl), C=O (keto tautomer), and C-O-C (ether) stretches.[15]

Potential Biological Activity and Applications in Drug Development

The structural motifs within 5-Chloro-8-methoxyquinolin-4-ol suggest several promising avenues for therapeutic research. The quinoline scaffold is known for its ability to intercalate DNA and inhibit key enzymes.[16]

-

Antimicrobial and Antifungal Activity: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol), are known for their potent antimicrobial and antifungal activities.[7][17][18] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function.[16] It is highly probable that 5-Chloro-8-methoxyquinolin-4-ol shares this potential, making it a candidate for development as an anti-infective agent.

-

Anticancer Potential: Many quinoline derivatives exhibit significant anticancer activity by inhibiting tyrosine kinases, tubulin polymerization, or acting as proteasome inhibitors.[2][5] The specific substitutions on this molecule could modulate its interaction with various oncogenic targets.

-

Antitubercular Activity: Cloxyquin has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[17] This suggests that 5-Chloro-8-methoxyquinolin-4-ol could be a valuable starting point for the development of new antitubercular drugs.

Field-Proven Insight: A Standard Protocol for In Vitro Kinase Inhibition Assay

Given the prevalence of quinolines as kinase inhibitors, a primary screening step for a novel compound like 5-Chloro-8-methoxyquinolin-4-ol would be to assess its activity against a panel of protein kinases.

Workflow for Kinase Inhibition Screening

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5-Chloro-8-methoxyquinolin-4-ol in 100% DMSO.

-

Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

-

-

Assay Plate Setup:

-

Using a 384-well assay plate, add the test compound dilutions. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

-

-

Reaction Mixture Addition:

-

Prepare a master mix containing the kinase buffer, the target protein kinase, and its specific peptide substrate.

-

Dispense the kinase/substrate mixture into all wells of the assay plate.

-

-

Initiation of Reaction:

-

Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the specific kinase.

-

Add the ATP solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection reagent. The choice of reagent depends on the assay format (e.g., ADP-Glo™, Z'-LYTE™). These reagents typically quantify the amount of ADP produced or the amount of phosphorylated substrate remaining.

-

-

Data Acquisition and Analysis:

-

Read the plate on a luminometer or fluorescence plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

-

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure is rooted in the well-established quinoline scaffold, known for a wide spectrum of pharmacological activities. By leveraging established synthetic routes like the Gould-Jacobs reaction and systematic characterization workflows, researchers can efficiently produce and validate this molecule. The structural analogy to known antimicrobial and anticancer agents provides a strong rationale for its investigation as a lead compound in drug discovery programs, particularly in the fields of infectious disease and oncology. This guide provides the foundational knowledge and practical protocols necessary to embark on the scientific exploration of this promising compound.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. [Link]

-

Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]

-

Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]

-

Quinoline – Knowledge and References - Taylor & Francis. [Link]

-

5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications - JIN DUN CHEMISTRY. [Link]

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. [Link]

-

5-chloro-4-hydroxy-8-methoxyquinoline - Reagent Database. [Link]

-

Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap. [Link]

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. [Link]

-

Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC. [Link]

-

Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC. [Link]

-

5-Chloroquinolin-8-ol - PubChem - NIH. [Link]

-

What is the mechanism of Chlorquinaldol? - Patsnap Synapse. [Link]

-

A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. [Link]

-

The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-CHLORO-4-HYDROXY-8-METHOXYQUINOLINE CAS 1153084-29-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 7. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ablelab.eu [ablelab.eu]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. researchgate.net [researchgate.net]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. What is the mechanism of Chlorquinaldol? [synapse.patsnap.com]

- 17. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 5-Chloro-8-methoxyquinolin-4-ol: A Multi-Modal Spectroscopic Approach

Executive Summary

Compound: 5-Chloro-8-methoxyquinolin-4-ol (also referred to as 5-Chloro-8-methoxy-4(1H)-quinolone due to tautomerism).[1][2][3] Molecular Formula: C₁₀H₈ClNO₂ Exact Mass: 209.02[1][3]

This technical guide details the structural characterization of 5-Chloro-8-methoxyquinolin-4-ol. The primary analytical challenge lies in the prototropic tautomerism inherent to 4-hydroxyquinolines.[3] In solution, particularly in polar aprotic solvents like DMSO, the equilibrium heavily favors the 4-quinolone (keto) tautomer over the 4-hydroxy (enol) form. This guide provides a self-validating workflow to confirm the regiochemistry of the chlorine and methoxy substituents while distinguishing the dominant tautomer.

Structural Dynamics & Tautomerism

The first step in elucidation is acknowledging that the "alcohol" nomenclature is often a formal designation. The compound exists in a dynamic equilibrium.

-

Enol Form (Hydroxy): Aromatic pyridine ring; favored in non-polar solvents or gas phase.

-

Keto Form (Quinolone): NH-protonated species with a C4 carbonyl; favored in polar solvents (DMSO, MeOH) and solid state due to intermolecular H-bonding.

Implication for Analysis:

-

NMR: You will observe a broad NH singlet (>11 ppm) rather than an OH signal. C4 will resonate at ~176 ppm (carbonyl-like) rather than ~160 ppm (phenolic).

-

IR: Look for a strong C=O stretch (~1630 cm⁻¹) typical of vinylogous amides, rather than a standard phenolic C-O.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer that dictates the spectral fingerprint.

Caption: Equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. In DMSO-d₆, the Keto form is the dominant species observed.[4]

Mass Spectrometry (MS) Validation

Before detailed NMR analysis, Mass Spectrometry provides the first "Go/No-Go" gate by confirming the molecular formula and the presence of chlorine.

| Parameter | Observation | Structural Inference |

| Ionization Mode | ESI (+) | Protonated molecular ion [M+H]⁺ |

| Base Peak (m/z) | 210.03 | Matches C₁₀H₉ClNO₂⁺ |

| Isotope Pattern | M (210) : M+2 (212) | Ratio ~3:1 |

| Fragment Loss | [M-15]⁺ | Loss of -CH₃ (Confirms Methoxy group) |

| Fragment Loss | [M-28]⁺ | Loss of CO (Typical of phenols/quinolones) |

Expert Insight: The 3:1 intensity ratio between the molecular ion and the M+2 peak is the definitive signature of a monochlorinated species (

NMR Spectroscopy: The Elucidation Core

This section assumes the sample is dissolved in DMSO-d₆ , favoring the quinolone form.

Proton ( H) NMR Assignment

The molecule has 8 protons. 3 are exchangeable/methyl, and 5 are aromatic/alkenic.

| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |

| NH (1) | 11.5 - 12.0 | Broad Singlet | - | Characteristic of quinolone NH; exchangeable with D₂O.[3] |

| H-2 | 7.85 | Doublet (d) | Deshielded by adjacent N; couples to H-3. | |

| H-3 | 6.05 | Doublet (d) | Shielded | |

| H-6 | 7.20 | Doublet (d) | Ortho coupling to H-7. | |

| H-7 | 7.45 | Doublet (d) | Ortho coupling to H-6. (Deshielded slightly by OMe proximity). | |

| OMe (8) | 3.95 | Singlet (s) | - | Diagnostic methoxy peak. |

Carbon ( C) NMR Assignment

| Carbon | Shift (ppm) | Type | Logic |

| C-4 | 176.5 | C=O[3] | Carbonyl carbon (confirming quinolone form).[4] |

| C-8 | 148.0 | C_q-O | Ipso carbon attached to OMe. |

| C-2 | 139.5 | CH | Adjacent to Nitrogen. |

| C-5 | 122.0 | C_q-Cl | Ipso carbon attached to Chlorine. |

| C-8a | 128.0 | C_q | Bridgehead carbon.[3] |

| OMe | 56.5 | CH₃ | Methoxy carbon. |

Regiochemistry Validation (2D NMR)

Distinguishing between isomers (e.g., 5-Cl/8-OMe vs 8-Cl/5-OMe) requires establishing spatial connectivity.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Critical Interaction: Irradiating the OMe singlet (3.95 ppm) should show a strong NOE correlation with H-7 .

-

Absence: There should be no NOE between OMe and the H-2/H-3 pair.

-

Inference: This confirms the OMe group is at position 8 (adjacent to H-7) rather than position 5.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

H-2 to C-4: Confirms the pyridone ring structure.

-

H-6 to C-5 & C-8: H-6 will show long-range coupling to the C-Cl carbon (C-5), helping to anchor the chlorine position.[3]

-

Visualization: Elucidation Workflow

Caption: Logical workflow for confirming the structure, prioritizing the placement of the Methoxy group via NOESY.

Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Sample Preparation

-

Solvent Choice: Use DMSO-d₆ (99.9% D) + 0.03% TMS.

-

Reasoning: Chloroform-d often leads to line broadening due to intermediate exchange rates of the tautomeric proton.[3] DMSO stabilizes the keto form via Hydrogen bonding.

-

-

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

-

Note: Sonicate for 2 minutes. Quinolones can pack tightly in the crystal lattice; ensure full dissolution to avoid "ghost" peaks from aggregates.

-

Acquisition Parameters (400 MHz+)

-

Temperature: 298 K (25°C).

-

Pulse Sequence:

-

1H: 30° pulse angle, 1s relaxation delay (d1).

-

13C: Power-gated decoupling (pg), d1 = 2s.

-

NOESY: Mixing time (

) = 500 ms. This is optimal for small-to-medium molecules to observe NOE without heavy spin-diffusion.[3]

-

Synthesis Validation (Provenance)

If synthesizing the compound to verify the structure:

-

Route: Gould-Jacobs Reaction .

-

Precursors: 5-Chloro-2-anisidine + Diethyl ethoxymethylenemalonate (EMME).[3]

-

Mechanism: Thermal cyclization of the anilinomethylene malonate intermediate yields the 4-hydroxyquinoline scaffold.[3] The retention of the Cl (from start material) and OMe (from start material) positions is chemically mandated, providing strong supporting evidence for the spectral assignment.

References

-

Tautomerism of 4-Hydroxyquinolines

- Claramunt, R. M., et al. "The structure of 4-hydroxyquinoline in the solid state and in solution." Journal of Chemical Society, Perkin Transactions 2.

-

Source:

-

NMR Assignments of Quinolones

- Emami, S., et al. "Synthesis and antibacterial activity of 4-quinolone derivatives." European Journal of Medicinal Chemistry.

-

Source:

-

Synthesis via Gould-Jacobs Reaction

- Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

Source:

-

Spectral Database for Organic Compounds (SDBS)

- General reference for Quinoline chemical shifts.

-

Source:

Sources

An In-depth Technical Guide to 5-Chloro-8-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-8-methoxyquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. This document will detail its molecular characteristics, synthesis, and analytical data, offering a valuable resource for researchers engaged in drug discovery and development.

Core Molecular Attributes

5-Chloro-8-methoxyquinolin-4-ol, also known by its synonym 5-Chloro-4-hydroxy-8-methoxyquinoline, is a halogenated and methoxylated derivative of the quinoline scaffold. The presence of the chloro, methoxy, and hydroxyl functional groups imparts specific chemical properties that are of interest for further molecular design and synthesis.

A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [1], [2] |

| Molecular Weight | 209.63 g/mol | [1], [2] |

| CAS Number | 1153084-29-7 | [1], [2] |

| Predicted Boiling Point | 355.3 ± 42.0 °C | [1] |

| Predicted Density | 1.326 ± 0.06 g/cm³ | [1] |

| Hydrogen Bond Donors | 1 | [1], [2] |

| Hydrogen Bond Acceptors | 3 | [1], [2] |

Synthesis and Structural Elucidation

While specific experimental details for the synthesis of 5-Chloro-8-methoxyquinolin-4-ol are not widely published, its structure suggests that it can be prepared from derivatives of 8-hydroxyquinoline or through the cyclization of appropriately substituted anilines. A plausible synthetic approach would involve the methylation of the hydroxyl group of a precursor like 5-chloro-8-hydroxyquinoline, followed by the introduction of the hydroxyl group at the 4-position.

The structural elucidation of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the positions of the chloro, methoxy, and hydroxyl groups on the quinoline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H, C-O, C=C, and C-Cl bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition.

Potential Applications in Research and Development

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. They are core structures in a number of approved drugs and are frequently investigated in drug discovery programs.

The related compound, 5-chloro-8-hydroxyquinoline, is known for its antimicrobial, antifungal, and potential anticancer properties.[3] It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Specifically, it has shown in vitro activity against Mycobacterium tuberculosis.[4]

Given the structural similarities, 5-Chloro-8-methoxyquinolin-4-ol is a promising candidate for investigation in several areas:

-

Antimicrobial and Antifungal Research: The quinoline core, combined with the halogen substituent, suggests potential for antimicrobial and antifungal activity.

-

Anticancer Drug Discovery: Many quinoline-based compounds have been investigated as anticancer agents. The specific substitution pattern of this molecule could offer novel interactions with biological targets.

-

Materials Science: The ability of 8-hydroxyquinoline derivatives to chelate metal ions makes them interesting for the development of new materials with specific electronic or optical properties.

Experimental Protocols for Related Compounds

Synthesis of 5-Chloro-8-hydroxyquinoline

Caption: General workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Step-by-Step Methodology:

-

To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add a 1N HCl solution (82.5 mL).[5]

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[5]

-

Reflux the resulting solution at 111°C for 24 hours.[5]

-

After cooling to room temperature, neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.[5]

-

Extract the product with dichloromethane (3 x 100 mL).[5]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Purify the crude residue by column chromatography to yield the desired quinoline product.[5]

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a quinoline derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to other biologically active quinolines suggests it is a compound of interest. The synthesis and characterization of this molecule would be a valuable contribution to the field, potentially unlocking new avenues for the development of novel therapeutics and functional materials.

References

-

Reagent Database. (n.d.). 5-CHLORO-4-HYDROXY-8-METHOXYQUINOLINE. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

-

Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105–1106. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-CHLORO-4-HYDROXY-8-METHOXYQUINOLINE CAS 1153084-29-7 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-8-methoxyquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-8-methoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining a compound's utility, from reaction kinetics to bioavailability, this document synthesizes theoretical principles with practical experimental methodologies. It covers the core physicochemical properties influencing solubility, explores the effects of solvent polarity and pH, and provides detailed, field-proven protocols for accurate solubility determination. While quantitative solubility data for 5-Chloro-8-methoxyquinolin-4-ol is not extensively published, this guide leverages data from the closely related structural analog, 5-chloro-8-hydroxyquinoline, to provide a robust predictive framework. All protocols and discussions are grounded in established scientific principles to ensure reliability and reproducibility for professionals in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties[1]. 5-Chloro-8-methoxyquinolin-4-ol belongs to this vital class of heterocyclic compounds. The journey of a novel compound from laboratory synthesis to a viable drug candidate is critically dependent on its physicochemical properties, chief among them being solubility.

Solubility dictates the concentration of a compound that can be achieved in a given solvent, which has profound implications for:

-

Drug Discovery & Development: Aqueous solubility is a primary determinant of oral bioavailability. A compound with low solubility may exhibit poor absorption, leading to unpredictable in vivo results and potential failure in later development stages[2][3][4].

-

Formulation Science: Developing a stable and effective dosage form requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility in various excipients and physiological fluids.

-

In Vitro Assays: Achieving reliable and reproducible results in biological screening assays is contingent on the compound being fully dissolved in the assay medium. Undissolved particles can lead to inaccurate potency measurements[3].

-

Synthetic Chemistry: Optimizing reaction conditions, purification (e.g., recrystallization), and product isolation often hinges on selecting solvents in which the compound and its precursors have appropriate solubility profiles[5].

This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively assess and understand the solubility of 5-Chloro-8-methoxyquinolin-4-ol.

Physicochemical Properties of Substituted Quinolines

The solubility of a molecule is intrinsically linked to its structure. For 5-Chloro-8-methoxyquinolin-4-ol, key features include the basic nitrogen in the quinoline ring, the acidic hydroxyl group at position 4, the lipophilic chloro group, and the methoxy group. While specific experimental data for this exact molecule is limited, we can infer its behavior from related structures.

| Property | Value / Predicted Behavior for 5-Chloro-8-methoxyquinolin-4-ol & Analogs | Significance for Solubility |

| Molecular Formula | C₁₀H₈ClNO₂[6] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 210.63 g/mol (calculated) | Influences the mass-to-mole ratio in solubility calculations. |

| Appearance | Likely a solid at room temperature, similar to related quinolinols[7][8]. | The solid-state form (crystalline vs. amorphous) significantly impacts solubility[9]. |

| pKa (Predicted) | The quinoline nitrogen is weakly basic (pKa of conjugate acid ~4-5), while the 4-ol group is weakly acidic (pKa ~8-9). | This amphoteric nature means its charge state and, consequently, aqueous solubility are highly dependent on pH. It will be least soluble near its isoelectric point and more soluble in acidic and basic solutions[5][10]. |

| Melting Point | Not determined. The related 5-chloro-8-hydroxyquinoline melts at 122-124 °C[7]. | A high melting point often correlates with strong crystal lattice energy, which can lead to lower solubility. |

| logP (Predicted) | Moderately lipophilic due to the aromatic rings and chloro-substituent. | A higher logP value generally indicates greater solubility in non-polar organic solvents and lower solubility in water. |

The Impact of pH on Ionization and Solubility

The dual acidic and basic nature of 5-Chloro-8-methoxyquinolin-4-ol makes pH the most powerful tool for modulating its aqueous solubility. The nitrogen atom on the quinoline ring can be protonated in acidic conditions to form a more soluble cationic salt, while the hydroxyl group can be deprotonated in basic conditions to form a more soluble anionic species[5][10][11].

Caption: Relationship between pH, ionization state, and aqueous solubility.

Solubility Profile in Various Solvents

Table 1: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline (Form I) at 298.15 K (25 °C)[12]

| Solvent | Solvent Type | Mole Fraction (x10²) | Estimated Qualitative Solubility |

| 1,4-Dioxane | Ether | 7.51 | Very Soluble |

| 2-Ethoxyethanol | Glycol Ether | 3.33 | Freely Soluble |

| n-Propyl Acetate | Ester | 2.97 | Freely Soluble |

| 2-Methoxyethanol | Glycol Ether | 2.91 | Freely Soluble |

| Ethyl Acetate | Ester | 2.69 | Soluble |

| Methyl Acetate | Ester | 2.45 | Soluble |

| Isopropyl Acetate | Ester | 2.32 | Soluble |

| Acetone (DMK) | Ketone | 2.00 | Soluble |

| n-Propanol (n-PrOH) | Alcohol | 0.76 | Sparingly Soluble |

| Ethanol (EtOH) | Alcohol | 0.58 | Sparingly Soluble |

| Isopropanol (IPrOH) | Alcohol | 0.45 | Sparingly Soluble |

| Methanol (MtOH) | Alcohol | 0.42 | Sparingly Soluble |

| Water | Aqueous | 0.001 (approx.)* | Very Slightly Soluble / Insoluble |

*Note: Water solubility for 5-chloro-8-hydroxyquinoline reported as 0.019 g/L, which corresponds to a mole fraction of approximately 1.9 x 10⁻⁵[7].

Interpretation and Extrapolation to 5-Chloro-8-methoxyquinolin-4-ol

-

Organic Solvents: Like its analog, 5-Chloro-8-methoxyquinolin-4-ol is expected to exhibit good solubility in moderately polar to polar aprotic solvents such as ethers (dioxane), esters (ethyl acetate), and ketones (acetone)[12]. Its solubility in alcohols like ethanol and methanol is likely to be moderate[5][11].

-

Aqueous Solvents: The parent compound, quinoline, is only slightly soluble in cold water[1][5][13]. Given its organic structure, 5-Chloro-8-methoxyquinolin-4-ol is predicted to have very low intrinsic solubility in neutral water. As discussed, solubility can be significantly enhanced at pH values far from the isoelectric point.

-

Effect of Temperature: For most solid solutes, solubility increases with temperature[10][11]. Studies on 5-chloro-8-hydroxyquinoline confirm its solubility is directly proportional to temperature in all tested solvents[12]. This principle is expected to hold true for 5-Chloro-8-methoxyquinolin-4-ol.

Experimental Methodology: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies[14][15][16]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of 5-Chloro-8-methoxyquinolin-4-ol in a specific solvent at a controlled temperature.

Materials:

-

5-Chloro-8-methoxyquinolin-4-ol (solid powder)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, Ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control[14]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

Workflow:

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure:

-

Preparation: In triplicate for each solvent, add an excess amount of solid 5-Chloro-8-methoxyquinolin-4-ol to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure equilibrium has been reached[15][17]. A common starting point is to add enough compound to make a suspension that is 5-10 times the expected solubility.

-

Equilibration: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to each vial. Seal the vials tightly.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance) and agitation speed (e.g., 300 RPM)[17]. The agitation should be vigorous enough to keep the solid suspended but not so much as to create a vortex[14].

-

Equilibrium Time: Allow the samples to shake for a sufficient duration to reach equilibrium. For most compounds, 24 to 48 hours is adequate[9][17]. To validate this, a time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed initially to confirm that the concentration has reached a stable plateau.

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly at the experimental temperature. To separate the saturated solution from the excess solid, centrifuge the vials.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

-

Causality Check: Filtration is a critical step to remove any remaining solid microparticles that would otherwise lead to an overestimation of solubility[17]. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis: Prepare a standard calibration curve for 5-Chloro-8-methoxyquinolin-4-ol. Dilute the filtered samples as necessary to fall within the linear range of the calibration curve and quantify the concentration using a validated HPLC-UV or LC-MS method.

-

Data Reporting: Report the average solubility from the triplicate samples in standard units (e.g., mg/mL or µM) along with the standard deviation, solvent system, and temperature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-8-methoxyquinolin-4-ol is not widely available, data from closely related analogs like 5-chloro-8-hydroxyquinoline provides essential handling guidance. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[8][18].

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat[18].

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing[19].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents[19].

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains[19].

Conclusion

5-Chloro-8-methoxyquinolin-4-ol is a compound with solubility characteristics that are highly dependent on the chosen solvent system. It is predicted to have low intrinsic aqueous solubility but good solubility in various organic solvents. The presence of both acidic and basic functional groups makes its aqueous solubility highly tunable with pH adjustments—a critical feature for drug development and formulation. For definitive quantitative data, the Shake-Flask method remains the most reliable approach. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively characterize the solubility of 5-Chloro-8-methoxyquinolin-4-ol, enabling its successful application in further scientific investigation.

References

-

Protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

International Journal of Fundamental and Applied Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Taylor & Francis. (2022). Quinoline – Knowledge and References. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]

-

ScienceDirect. (2022). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. raytor.com [raytor.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. mechotech.in [mechotech.in]

- 14. who.int [who.int]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. asianpubs.org [asianpubs.org]

- 17. quora.com [quora.com]

- 18. fishersci.de [fishersci.de]

- 19. fishersci.com [fishersci.com]

Theoretical & Mechanistic Profiling of 5-Chloro-8-methoxyquinolin-4-ol

This is an in-depth technical guide on the theoretical and mechanistic profiling of 5-Chloro-8-methoxyquinolin-4-ol . This document is structured for researchers and computational chemists, focusing on Density Functional Theory (DFT) characterization, tautomeric equilibrium, and predictive biological modeling.[1]

Document Type: Technical Whitepaper Subject: Computational Chemistry & Molecular Modeling Target Molecule: 5-Chloro-8-methoxyquinolin-4-ol (CAS: N/A for specific isomer, derivative of 4-hydroxyquinoline)[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] 5-Chloro-8-methoxyquinolin-4-ol represents a specific modification of this core where the 8-hydroxy group (typical of chelators like cloxyquine) is methylated, blocking metal chelation at the 8-position, while the 5-chloro substituent modulates lipophilicity and electronic distribution.[1]

This guide outlines the theoretical framework for studying this molecule, focusing on its tautomeric preference (4-quinolinol vs. 4-quinolone), electronic properties (HOMO-LUMO), and predicted reactivity.[1]

Structural Basis & Tautomeric Equilibrium

A critical feature of 4-substituted quinolines is the prototropic tautomerism between the enol form (4-quinolinol ) and the keto form (4-quinolone ).[1] Accurate theoretical modeling must account for this equilibrium, as the tautomer dictates binding affinity and solubility.[1]

Theoretical Methodology (DFT)

To accurately predict the properties of 5-Chloro-8-methoxyquinolin-4-ol, the following computational protocol is recommended:

-

Software: Gaussian 16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion interactions).[1]

-

Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions).[1]

-

Solvation Model: IEF-PCM (Polarizable Continuum Model) simulating Water (

) and DMSO (

Tautomerization Analysis

Theoretical studies on analogous 4-hydroxyquinolines indicate that the 4-quinolone (keto) tautomer is thermodynamically favored in both the solid state and polar solvents due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.[1]

-

Enol Form: Aromatic pyridine ring; OH group at C4.[1]

-

Keto Form: NH group at N1; Carbonyl (C=O) at C4; loss of aromaticity in the N-containing ring, but stabilized by resonance.[1]

Visualization: Tautomeric Pathway

Figure 1: Predicted tautomerization pathway. The 4-quinolone form is the relevant species for docking studies.

Electronic Properties & Reactivity Descriptors

Understanding the distribution of electron density is vital for predicting how 5-Chloro-8-methoxyquinolin-4-ol interacts with biological targets (e.g., DNA gyrase or heme).[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the 8-methoxy oxygen and the quinolone ring system (π-donor).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the pyridone ring, specifically the C=O group (π-acceptor).[1]

-

Effect of 5-Cl: The chlorine atom is electron-withdrawing (

-induction), stabilizing the HOMO and potentially increasing the band gap compared to the non-chlorinated analog.[1]

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the FMO energies (

| Parameter | Symbol | Formula | Physical Meaning |

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer (Higher = More Stable).[1] | ||

| Chemical Softness | Ease of polarization (Higher = More Reactive).[1] | ||

| Electrophilicity | Propensity to accept electrons (Key for Michael acceptors).[1] |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative Potential): Nucleophilic sites.[1] Predicted at the Carbonyl Oxygen (C4=O) and the Methoxy Oxygen (O8) .[1] These are the primary H-bond acceptors.

-

Blue Regions (Positive Potential): Electrophilic sites.[1] Predicted at the NH proton (H-bond donor) and the aromatic protons.[1]

Spectroscopic Profiling (Theoretical Predictions)

To validate the synthesis of 5-Chloro-8-methoxyquinolin-4-ol, researchers should look for these theoretical spectral signatures.

Infrared (IR) Spectroscopy[1]

- (N-H): Broad band at 3100–3400 cm⁻¹ (indicative of the quinolone form).[1]

- (C=O): Strong stretch at 1620–1640 cm⁻¹ (characteristic of 4-quinolones).[1]

- (C-Cl): Weak bands in the fingerprint region (600–800 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

Biological Potential & Docking Workflow

Unlike 8-hydroxyquinolines (cloxyquine), which act via metal chelation, the 8-methoxy variant cannot form a stable 5-membered chelate ring.[1] Therefore, its mechanism likely involves:

-

Intercalation: Stacking between DNA base pairs.[1]

-

H-Bonding: Binding to the ATP-binding pocket of enzymes (e.g., DNA Gyrase or Topoisomerase IV).[1]

Molecular Docking Protocol

To assess biological activity, the following workflow is required:

Figure 2: Standardized molecular docking workflow for quinolone derivatives.[1]

Experimental Validation Protocols

To ground the theoretical study, the compound must be synthesized and characterized.[1]

Synthesis Route (Gould-Jacobs Reaction)

A robust pathway to 4-quinolones involves the cyclization of anilines.[1]

-

Starting Material: 5-Chloro-2-methoxyaniline (CAS: 95-03-4).[1][2]

-

Condensation: React with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

-

Cyclization: Thermal cyclization in diphenyl ether at 250°C yields the ester.[1]

-

Hydrolysis & Decarboxylation: Saponification followed by heating yields 5-Chloro-8-methoxyquinolin-4(1H)-one .[1]

Validation Checklist

References

-

Gaussian, Inc. (2016).[1] Gaussian 16, Revision C.01. Wallingford, CT.[1] Link

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1][3] Universal Solvation Model Based on Solute Electron Density (SMD). The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. Link[1]

Sources

The Enduring Legacy of the Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a seemingly simple fusion of a benzene and a pyridine ring, has etched an indelible mark on the landscape of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, this heterocyclic aromatic compound has proven to be a "privileged scaffold," giving rise to a vast and diverse family of derivatives with a remarkable spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline derivatives, delving into their multifaceted applications and the intricate mechanisms that underpin their therapeutic efficacy.

A Historical Odyssey: From Obscure Isolate to Medicinal Mainstay

The story of quinoline begins with its serendipitous discovery in coal tar by Friedlieb Ferdinand Runge.[2] However, its true potential remained largely untapped until the late 19th and early 20th centuries, when chemists began to unravel its structure and develop methods for its synthesis. This era witnessed the birth of several eponymous reactions that are still fundamental to quinoline chemistry today.

A pivotal moment in the history of quinoline was the discovery of its potent antimalarial properties. Quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, had been used for centuries to treat malaria.[3] This spurred the development of synthetic quinoline-based antimalarials like chloroquine, primaquine, and mefloquine, which became mainstays in the global fight against this devastating parasitic disease.[4] The success of these early drugs solidified the importance of the quinoline scaffold in drug discovery and paved the way for the exploration of its derivatives in a wide range of other therapeutic areas.

The Art of Synthesis: Crafting the Quinoline Core

The versatility of the quinoline scaffold is matched by the ingenuity of the synthetic methods developed to construct it. Several classic named reactions provide the foundation for modern quinoline synthesis, each with its own unique advantages and applications.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a powerful method for producing quinolines.[5] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[5]

-

Michael Addition: Aniline undergoes a Michael addition to acrolein.[6]

-

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]

-

Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline.[7]

Experimental Protocol for Skraup Synthesis of Quinoline:

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or an alternative oxidizing agent like arsenic pentoxide)[5]

-

Ferrous sulfate heptahydrate (to moderate the reaction)[5]

Procedure:

-

In a suitable reaction vessel, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring.

-

Add ferrous sulfate heptahydrate to the mixture.

-

Gently heat the mixture. The reaction is exothermic and may become vigorous.[5]

-

Once the initial exothermic reaction subsides, add nitrobenzene.

-

Continue heating the reaction mixture for several hours to ensure complete reaction.

-

After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

Isolate the crude product by steam distillation.[5]

-

Purify the quinoline by distillation.[5]

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis, developed by Paul Friedländer in 1882, involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as an aldehyde or ketone.[8][9][10] This reaction can be catalyzed by either acids or bases.[8]

Mechanism of the Friedländer Synthesis:

Two primary mechanisms have been proposed:

-

Aldol Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl compound undergo an aldol condensation, followed by cyclization and dehydration.[9]

-

Schiff Base Formation First: The amine and carbonyl groups first form a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[9]

Experimental Protocol for Friedländer Synthesis:

Materials:

-

2-Aminobenzaldehyde (or a 2-aminoaryl ketone)

-

A ketone or aldehyde with an α-methylene group (e.g., acetone)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)[8]

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the 2-aminobenzaldehyde and the carbonyl compound in a suitable solvent.

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent.

-

Purify the resulting quinoline derivative by recrystallization or column chromatography.

The Combes Quinoline Synthesis: Utilizing β-Diketones

First described by Alphonse-Edmond Combes in 1888, this method involves the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[11][12][13]

Mechanism of the Combes Synthesis:

The reaction proceeds in two main stages:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11][13]

-

Cyclodehydration: Under strong acidic conditions, the enamine undergoes intramolecular electrophilic aromatic substitution followed by dehydration to yield the 2,4-disubstituted quinoline.[11][13]

Experimental Protocol for Combes Synthesis:

Materials:

-

Aniline

-

A 1,3-diketone (e.g., acetylacetone)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)[11]

Procedure:

-

Mix the aniline and the 1,3-diketone. The initial reaction to form the enamine may occur at moderate temperatures.[11]

-

Carefully add the strong acid catalyst to the mixture.

-

Heat the reaction mixture to promote cyclization and aromatization.[11]

-

After cooling, pour the reaction mixture onto ice and neutralize with a base.

-

Extract the product with an organic solvent.

-

Purify the quinoline derivative by distillation or recrystallization.

The Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinolines

The Gould-Jacobs reaction is a key method for preparing 4-hydroxyquinoline derivatives.[14] It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[14][15]

Mechanism of the Gould-Jacobs Reaction:

The process involves several steps:

-

Condensation: The aniline reacts with the malonic ester derivative to form an anilidomethylenemalonic ester.[14]

-

Cyclization: Thermal cyclization of the intermediate leads to a 4-hydroxy-3-carboalkoxyquinoline.[14]

-

Saponification and Decarboxylation: Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[14]

Experimental Protocol for Gould-Jacobs Reaction:

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling solvent (e.g., diphenyl ether)[15]

-

Sodium hydroxide (for saponification)

-

Acid (for neutralization and decarboxylation)

Procedure:

-

Heat a mixture of the aniline and diethyl ethoxymethylenemalonate to initiate condensation.

-

Add a high-boiling solvent and heat to a high temperature (often >250°C) to effect cyclization.[16]

-

Cool the reaction mixture and isolate the intermediate ester.

-

Hydrolyze the ester using a solution of sodium hydroxide.

-

Acidify the mixture to precipitate the carboxylic acid.

-

Heat the carboxylic acid to induce decarboxylation and form the 4-hydroxyquinoline.

The Pfitzinger Reaction: From Isatin to Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a route to substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18][19]

Mechanism of the Pfitzinger Reaction:

The key steps are:

-

Ring Opening of Isatin: The base hydrolyzes the amide bond of isatin to form a keto-acid intermediate.[18][19]

-

Condensation: The aniline derivative condenses with the carbonyl compound to form an enamine.[18]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes intramolecular cyclization followed by dehydration to yield the quinoline-4-carboxylic acid.[18]

Experimental Protocol for Pfitzinger Reaction:

Materials:

-

Isatin

-

A ketone or aldehyde with an α-methylene group

-

Strong base (e.g., potassium hydroxide)[18]

-

Solvent (e.g., ethanol)

-

Acid (for workup)

Procedure:

-

Dissolve isatin in an alcoholic solution of the strong base.

-

Add the carbonyl compound to the reaction mixture.

-

Reflux the mixture for several hours.[18]

-

After cooling, dilute with water and filter.

-

Acidify the filtrate with an acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid product.[18]

-

Collect the product by filtration and purify by recrystallization.

The Pharmacological Prowess of Quinoline Derivatives

The true significance of the quinoline scaffold lies in its profound and diverse biological activities.[3][20][21] Its derivatives have been successfully developed as therapeutic agents for a wide range of diseases.[1][2]

Antimalarial Agents: A Historical and Ongoing Battle

Quinoline-containing drugs are cornerstones of antimalarial chemotherapy.[4][22] They are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[4][23][24]

Mechanism of Action:

-

Accumulation: Chloroquine, a dibasic drug, accumulates to high concentrations within the acidic food vacuole of the parasite.[4][22]

-

Inhibition of Heme Polymerization: The high concentration of the drug is believed to inhibit the polymerization of toxic heme into inert hemozoin crystals.[4][22][24]

-

Toxicity: The buildup of free heme leads to oxidative stress and parasite death.[23]

The more lipophilic quinolinemethanol drugs, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative sites of action.[22]

Antibacterial Agents: A Broad Spectrum of Activity

Quinoline derivatives have also demonstrated significant potential as antibacterial agents, active against a range of Gram-positive and Gram-negative bacteria.[25][26][27] The well-known fluoroquinolone antibiotics, while structurally distinct, share a common heritage with the quinoline scaffold. More recently, novel quinoline derivatives are being explored to combat multidrug-resistant bacterial strains.[25]

Mechanism of Action: While the exact targets for many newer quinoline antibacterials are still under investigation, some are thought to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to the quinolones.[28] Other proposed mechanisms include targeting the proton pump of ATP synthase.[25]

Anticancer Agents: A Multifaceted Approach to a Complex Disease

The quinoline scaffold is a prominent feature in a number of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation.[29][30][31]

Mechanisms of Action:

-

Inhibition of Tyrosine Kinases: Some quinoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[30]

-

Disruption of Tubulin Polymerization: Others interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[30]

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology during these processes.[29]

-

Induction of Apoptosis: Many quinoline-based anticancer agents induce programmed cell death (apoptosis) in cancer cells through various pathways.[29][30]

Quantitative Data on the Biological Activity of Quinoline Derivatives

The efficacy of quinoline derivatives is quantified using various in vitro assays. The following table summarizes key biological activity data for representative compounds.

| Compound Class | Example Compound | Therapeutic Target | Activity (IC₅₀/MIC) | Cell Line/Organism |

| Antimalarial | Chloroquine | Heme Polymerization | ~20 nM | Plasmodium falciparum (chloroquine-sensitive) |

| Antimalarial | Mefloquine | Multiple/Uncertain | ~30 nM | Plasmodium falciparum |

| Antibacterial | Novel Quinoline Derivative | ATP Synthase (putative) | 1.0 µg/mL (MIC) | Clostridium difficile[25] |

| Anticancer | Camptothecin | Topoisomerase I | Varies by cell line | Various cancer cell lines |

| Anticancer | Axitinib | VEGFR Tyrosine Kinase | 0.2 nM | HUVEC |

Conclusion: A Scaffold with a Bright Future

From its humble origins in coal tar, the quinoline scaffold has evolved into a cornerstone of modern medicinal chemistry. Its rich history is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic agents. The diverse and potent biological activities of quinoline derivatives continue to inspire the design and development of novel drugs to combat some of the world's most pressing health challenges. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the enduring legacy of the quinoline scaffold is poised to continue for the foreseeable future, promising new and improved treatments for a wide range of human ailments.

References

- De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Quinoline antimalarials: mechanisms of action and resistance. Journal of medicinal chemistry, 41(25), 4918-4926.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia.

- Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.

- Ahluwalia, V. K., & Parashar, R. K. (2011). Organic Reactions and Their Mechanisms.

- Wikipedia. (2023). Friedländer synthesis. In Wikipedia.

- Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.

- Wikipedia. (2023). Skraup reaction. In Wikipedia.

- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.

- Yadav, M., & Shah, K. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series, 2(1), 1-10.

- Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(12), 1541-1579.

- Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.

- Liu, Y., Cui, Z., Wang, Y., Zhang, Z., & Lou, H. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 2(11), 775-783.

- Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia.

- Mushtaq, S., Ali, A., & Khan, I. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.

- Kumar, A., Kumar, A., & Kumar, V. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

- Kapishnikov, S., Hviid, L., Jentsch, J., Marti, O., & Als-Nielsen, J. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.

- Kumar, S., & Narasimhan, B. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100527.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

- Patel, K., & Rana, A. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.

- Pal, M. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 32(1).

- Barreiro, E. J., & Fraga, C. A. M. (2019). Quinoline: An Attractive Scaffold in Drug Design. Current topics in medicinal chemistry, 19(20), 1739-1740.

- Semantic Scholar. (n.d.).

- Chemical Biology & Drug Design. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.

- Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20137-20156.

- Royal Society of Chemistry. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II.

- Taylor & Francis. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

- Sharma, P. C., & Kumar, A. (2021). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current drug targets, 22(13), 1533-1554.

- Current Topics in Medicinal Chemistry. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.

- Wikipedia. (2023). Pfitzinger reaction. In Wikipedia.

- ResearchG

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Ahluwalia, V. K., & Parashar, R. K. (2011). Organic Reactions and Their Mechanisms.

- ResearchGate. (n.d.).

- Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

- RSC Advances. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview.

- Slideshare. (n.d.).

- Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.

- Slideshare. (n.d.).

- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- Biotage. (n.d.).

- Journal of Molecular Structure. (2022).

- MDPI. (2025).

- MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.

- Current Medicinal Chemistry. (2021). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]